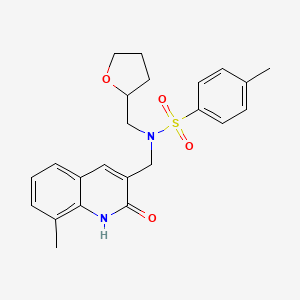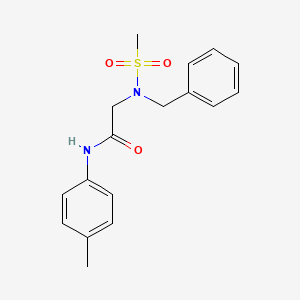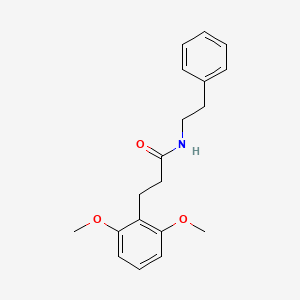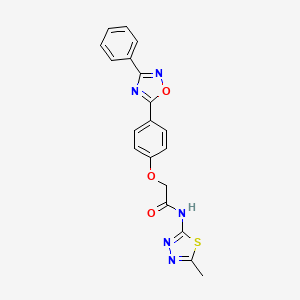
2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
作用机制
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. In cancer, DPCPX can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In cardiovascular disorders, DPCPX can reduce myocardial ischemia-reperfusion injury, improve cardiac function, and prevent arrhythmias. In neurological disorders, DPCPX can improve cognitive function, reduce the risk of seizures, and modulate neurotransmission.
实验室实验的优点和局限性
DPCPX is a potent and selective antagonist of the adenosine A1 receptor, making it an excellent tool for studying the role of adenosine in various physiological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and the need for careful purification to obtain a high yield of pure product.
未来方向
There are several future directions for the research on DPCPX. One potential area of research is the development of more potent and selective adenosine A1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of DPCPX in other diseases, such as diabetes and inflammatory disorders. Additionally, the development of novel delivery methods for DPCPX could improve its pharmacological properties and increase its therapeutic potential.
Conclusion:
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor with promising therapeutic potential in various diseases. The synthesis of DPCPX is a multi-step process that requires careful purification to obtain a high yield of pure product. DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, modulating various physiological processes, and exerting its therapeutic effects. While DPCPX has some limitations for lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of pharmacology.
合成方法
The synthesis of DPCPX involves the reaction of 2,4-dichlorobenzylamine with p-toluenesulfonyl chloride to form 2,4-dichlorobenzyl-p-toluenesulfonamide. This intermediate is then reacted with N-phenylacetyl chloride to produce DPCPX. The synthesis of DPCPX is a multi-step process and requires careful purification to obtain a high yield of pure product.
科学研究应用
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DPCPX has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disorders, DPCPX has been shown to improve myocardial ischemia-reperfusion injury and reduce the risk of arrhythmias. In neurological disorders, DPCPX has been shown to improve cognitive function and reduce the risk of seizures.
属性
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-12-11-16(20(23)13-17)14-25(29(27,28)19-9-5-2-6-10-19)15-21(26)24-18-7-3-1-4-8-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUXMAANKOSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

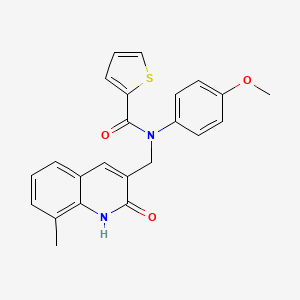
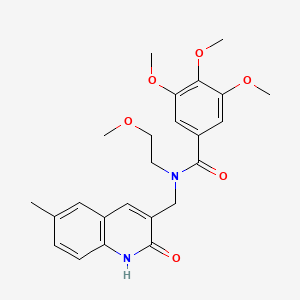
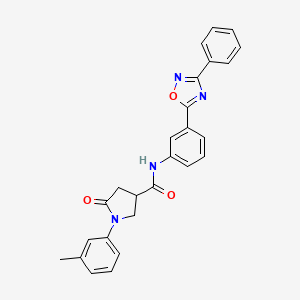
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)
